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molecular formula C11H16O2 B2572779 4-Methoxy-3-isopropylbenzyl alcohol CAS No. 31816-29-2

4-Methoxy-3-isopropylbenzyl alcohol

Cat. No. B2572779
M. Wt: 180.247
InChI Key: CAJGMJADCCXLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747048B2

Procedure details

To a solution of 3-isopropyl-4-methoxy-benzaldehyde (1.5 g, 8.42 mmol) in anhydrous THF (17 mL) cooled to -78° C. with a dry ice-acetone bath was added diisobutylaluminum hydride (34 mL, 1.0 M solution in THF, 34 mmol). After 1.5 h of cooling, 1N HCl (30 mL) was slowly added to the mixture. After the addition, the cooling bath was removed and the mixture left to stir at RT (ca. 15 min). The product was extracted with EtOAc (100 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give 1.405 g of colorless oil as crude product. The crude product was purified by chromatography using the ISCO Combiflash SQ16X system (35 g Redisep silica gel column, 0 to 40% EtOAc in hexane for 30 min at 30 mL/min) to afford 1.272 g (84%) of compound 55 as a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH:7]=[O:8])([CH3:3])[CH3:2].[H-].C([Al+]CC(C)C)C(C)C.Cl>C1COCC1>[CH:1]([C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)C=1C=C(C=O)C=CC1OC
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
34 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT (ca. 15 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1.5 h of cooling
Duration
1.5 h
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
the mixture left
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.405 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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